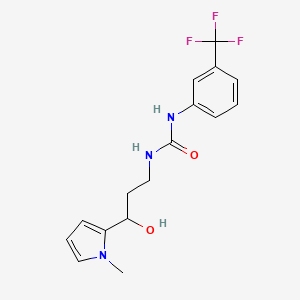
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C16H18F3N3O2 and its molecular weight is 341.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyrrole ring and a trifluoromethyl group, which contribute to its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C15H18F3N3O, and it has a molecular weight of approximately 321.32 g/mol. The structural components include:
- Pyrrole Ring : Contributes to the compound's electron-donating properties.
- Hydroxy Group : Enhances solubility and may participate in hydrogen bonding.
- Trifluoromethyl Group : Increases lipophilicity and can influence the compound's interaction with biological membranes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, such as α-glucosidase, which is crucial for carbohydrate metabolism. Studies have shown that similar urea derivatives exhibit significant inhibition against α-glucosidase, suggesting potential applications in managing Type II diabetes mellitus (T2DM) .
- Receptor Interaction : The compound may bind to various cellular receptors, influencing signal transduction pathways related to cell proliferation and apoptosis. This interaction could be vital for therapeutic applications in cancer treatment .
Biological Activity Studies
Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
| Compound | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| 1 | α-glucosidase Inhibition | 4.87 | |
| 2 | HDAC Inhibition | 26 | |
| 3 | Antitumor Activity | 49.85 |
Case Studies
- Anti-Diabetic Activity : A study on diphenyl urea derivatives demonstrated that compounds with similar structural motifs exhibited potent α-glucosidase inhibitory activity, with IC50 values ranging from 2.14 µM to over 100 µM. This suggests that our compound may also have significant anti-diabetic properties due to its structural similarities .
- Cancer Therapeutics : Research into HDAC inhibitors indicates that compounds like 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(trifluoromethyl)phenyl urea could modulate gene expression by altering histone acetylation status, which is crucial in cancer biology . The ability to induce apoptosis in cancer cells was noted in similar compounds, indicating a promising avenue for further exploration.
特性
IUPAC Name |
1-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2/c1-22-9-3-6-13(22)14(23)7-8-20-15(24)21-12-5-2-4-11(10-12)16(17,18)19/h2-6,9-10,14,23H,7-8H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKZXMSVSXKJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













